Physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide
Physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide
An In-depth Technical Guide to the Physicochemical Properties of N-(4-Ethylphenyl)prop-2-enamide
Introduction
N-(4-Ethylphenyl)prop-2-enamide, a member of the acrylamide family, is an organic compound with a molecular structure incorporating an ethyl-substituted phenyl ring linked to a propenamide group. This structure suggests its potential as a versatile monomer in polymer synthesis and as an intermediate in the development of more complex molecules, potentially for pharmaceutical or materials science applications. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, predict its behavior in various systems, and ensure safe handling.
This guide provides a detailed examination of the core physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide. It moves beyond a simple data sheet to offer in-depth, field-proven experimental protocols for determining these properties, explaining the scientific rationale behind each methodological choice.
Core Physicochemical Data
The fundamental physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide are summarized below. It is important to note that while some data for this specific molecule may not be extensively published, the properties can be reliably predicted based on its structure and determined experimentally using the protocols outlined in this guide.
| Property | Value | Source/Method |
| Chemical Structure | ||
| Molecular Formula | C₁₁H₁₃NO | - |
| Molecular Weight | 175.23 g/mol | - |
| Melting Point | Not specified; requires experimental determination. | See Protocol 1 |
| Boiling Point | Not specified; requires experimental determination. | See Protocol 2 |
| Solubility | Insoluble in water; Soluble in polar organic solvents. | See Protocol 3 |
| pKa (Amide N-H) | Estimated to be in the range of 17-18. | See Protocol 4 |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of N-(4-Ethylphenyl)prop-2-enamide.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[1][2] Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[1][3][4]
This method involves heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which it transitions from a solid to a liquid.[3]
Methodology:
-
Sample Preparation: Place a small amount of N-(4-Ethylphenyl)prop-2-enamide onto a clean, dry watch glass. Crush the solid into a fine powder using a spatula.[1]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.[1][3]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp.[1][3]
-
Approximate Determination (Fast Run): Set the apparatus to heat rapidly (5-10°C per minute) to quickly determine an approximate melting range.[1][3] Note the temperature at which melting begins and ends. Allow the apparatus to cool at least 20°C below this approximate range.
-
Accurate Determination (Slow Run): Prepare a new capillary tube with the sample. Place it in the cooled apparatus. Heat rapidly to about 20°C below the approximate melting point found in the fast run.[1]
-
Data Acquisition: Decrease the heating rate to approximately 2°C per minute.[3] Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.
-
Validation: Repeat the slow run at least twice to ensure consistent and reproducible results.
Causality: A slow heating rate near the melting point is crucial for allowing sufficient time for heat to transfer from the heating block, through the glass capillary, and into the sample, ensuring thermal equilibrium and an accurate measurement.[2]
Caption: Workflow for micro boiling point determination.
Solubility Determination
Solubility provides crucial information about a compound's polarity and potential for formulation. The principle of "like dissolves like" is a fundamental guide. [5][6]
This hierarchical approach provides rapid classification of a compound's solubility characteristics, which can infer the presence of certain functional groups. [7] Methodology:
-
Water Solubility: Add approximately 10-20 mg of N-(4-Ethylphenyl)prop-2-enamide to a test tube containing 1 mL of deionized water. Shake vigorously for 10-20 seconds. [6][8]Observe if the compound dissolves.
-
Acid/Base Solubility: If insoluble in water, test its solubility in separate test tubes containing 1 mL of 5% HCl and 1 mL of 5% NaOH. [7][8] * Rationale: Solubility in 5% HCl suggests a basic functional group (like an amine). [7]Solubility in 5% NaOH suggests an acidic functional group. Amides are generally neutral and are not expected to dissolve in either.
-
Organic Solvents: Test solubility in various organic solvents of differing polarities, such as ethanol (polar, protic), acetone (polar, aprotic), and toluene (nonpolar).
Caption: Flowchart for classifying compound solubility.
This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent. [5] Methodology:
-
Preparation: Add an excess amount of N-(4-Ethylphenyl)prop-2-enamide to a sealed vial containing a known volume of the desired solvent (e.g., buffered water at a specific pH).
-
Equilibration: Agitate the vial at a constant temperature for an extended period (24-72 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution. [5]3. Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a chemically inert filter (e.g., PTFE). [5]4. Quantification: Analyze the concentration of the solute in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. [5]A calibration curve must be generated using standards of known concentrations for accurate quantification.
-
Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature and pH.
pKa Determination
The pKa value is a measure of the acidity of a proton. For N-(4-Ethylphenyl)prop-2-enamide, the most relevant proton is the one on the amide nitrogen. Amides are very weak acids, with pKa values typically around 17-18, meaning they do not significantly ionize in aqueous solution. Determining such a high pKa value often requires non-aqueous methods or advanced techniques like NMR spectroscopy in specific solvent systems.
This method monitors the change in the chemical environment of specific nuclei as the pH of the solution is varied. [9][10][11] Methodology:
-
Sample Preparation: Prepare a series of samples of N-(4-Ethylphenyl)prop-2-enamide in a suitable solvent system (e.g., D₂O/DMSO-d₆ mixture) across a wide range of pD values (the equivalent of pH in D₂O).
-
NMR Acquisition: Acquire ¹H NMR spectra for each sample. [10]3. Data Analysis: Identify a proton whose chemical shift is sensitive to the ionization state of the amide nitrogen (e.g., protons on the phenyl ring or the vinyl group).
-
Curve Fitting: Plot the chemical shift (δ) of the chosen proton against the pD of the solution. The resulting data should form a sigmoidal curve.
-
pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The inflection point of the curve corresponds to the pKa value. [9][12] Causality: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Protonation or deprotonation of the nearby amide group alters this environment, causing a predictable shift in the NMR signal. By tracking this shift as a function of pH (or pD), the equilibrium point (pKa) can be precisely determined.
Caption: Workflow for pKa determination by NMR titration.
Safety and Handling
-
General Precautions: Handle in accordance with good industrial hygiene and safety practices. [13]Avoid contact with skin, eyes, and clothing. [14][15]Use in a well-ventilated area or under a chemical fume hood. [15]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [13][14][16]* Handling: Avoid inhalation of dust or vapors. [14]Wash hands thoroughly after handling. [14][15]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [14]
References
- DETERMINATION OF BOILING POINTS. (n.d.).
- Solubility test for Organic Compounds. (2024, September 24).
- Melting point determination. (n.d.).
- General Experimental Protocol for Determining Solubility. (2025). BenchChem.
- Experiment 1 - Melting Points. (2013, April 15).
- Exp 1 - Melting Points. (n.d.).
- Experiment 1: Melting-point Determinations. (n.d.).
- Experimental No. (2) Boiling Point. (2021, July 16).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
- Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd.
- SAFETY DATA SHEET. (2023, February 24).
- Laboratory of Organic Chemistry 1 stage Name of experiments. (n.d.).
- BOILING POINT DETERMINATION. (n.d.).
-
Boiling Point of an Organic compound. (2017, February 9). MeitY OLabs. Retrieved from [Link]
- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.
- Safety data sheet. (n.d.). ITW Reagents.
- Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts.
-
Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (n.d.). PMC. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]
- Safety Data Sheet. (2024, June 6). Angene Chemical.
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Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa Activity Relationships. (2024, January 26). ACS Omega. Retrieved from [Link]
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